

# physical and chemical standards for 4-Ethylphenol.

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## Compound of Interest

Compound Name: 4-Ethylphenol

Cat. No.: B7769218

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## An In-depth Technical Guide to the Physical and Chemical Standards of 4-Ethylphenol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of **4-Ethylphenol** (CAS No. 123-07-9) is paramount for its application in various fields, including pharmaceuticals, flavor and fragrance industries, and as a key indicator in food and beverage quality control. This guide provides a detailed overview of its fundamental characteristics, analytical methodologies, and relevant biochemical pathways.

## General and Chemical Properties

**4-Ethylphenol**, also known as p-ethylphenol, is a phenolic compound with the chemical formula  $C_8H_{10}O$ .<sup>[1]</sup> It is a member of the class of phenols that carries an ethyl substituent at the para (4) position.<sup>[1][2]</sup> It presents as colorless or white crystalline needles that may turn yellow upon exposure to light.<sup>[2][3]</sup> This compound is a natural component in some foods and is also produced by the spoilage yeast *Brettanomyces* in wine and beer.<sup>[4]</sup> Industrially, it is produced by the sulfonation of ethylbenzene followed by alkali fusion.<sup>[1][5]</sup>

Table 1: General and Chemical Identifiers for **4-Ethylphenol**

Identifier	Value
CAS Number	123-07-9[6]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O[3]
Molecular Weight	122.16 g/mol [2]
IUPAC Name	4-ethylphenol[2]
Synonyms	p-Ethylphenol, 1-Hydroxy-4-ethylbenzene[4][7]
InChI	InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3[2]
InChIKey	HXDOZKJGKXYMEW-UHFFFAOYSA-N[2]
SMILES	CCC1=CC=C(C=C1)O[2]

## Physical Standards

The physical properties of **4-Ethylphenol** are critical for its handling, storage, and application in experimental and industrial settings.

Table 2: Key Physical Properties of **4-Ethylphenol**

Property	Value	Conditions
Appearance	Colorless or white needles/crystals.[2][3]	Standard state
Melting Point	40-46 °C[2][3][8]	
Boiling Point	217.9-219 °C[2][3][9]	760 mm Hg
Density	1.011 g/cm <sup>3</sup> [2][3]	20 °C
Vapor Pressure	0.0372 - 0.13 mm Hg[2][3]	20-25 °C
Vapor Density	4.2 (Air = 1)[3][8]	
Flash Point	100-104 °C[2][3][4]	Closed cup
Refractive Index	1.5239 - 1.5330[2][3]	25 °C
pKa	10.0 - 10.38[2]	20-25 °C
LogP (o/w)	2.58[2][8]	

Table 3: Solubility of 4-Ethylphenol

Solvent	Solubility	Temperature
Water	Slightly soluble; 4.9 g/L[3][8]	25 °C
Ethanol	Soluble[3]	
Ether	Soluble[3]	
Acetone	Soluble[3]	
Benzene	Soluble[3]	
Carbon Disulfide	Soluble[3]	
DMSO	24 mg/mL[10]	25 °C

## Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of **4-Ethylphenol**.

Table 4: Spectroscopic Data for **4-Ethylphenol**

Spectrum Type	Key Peaks / Shifts (ppm)	Solvent
<sup>1</sup> H NMR	δ (ppm) = 7.04 (d, 2H), 6.73 (d, 2H), 4.53 (s, 1H, -OH), 2.55 (q, 2H), 1.18 (t, 3H)[11]	Chloroform-d
<sup>13</sup> C NMR	δ (ppm): 153.05, 136.76, 128.98, 115.39, 27.98, 15.78[2]	CDCl <sub>3</sub>
Infrared (IR)	Data conforms to structure.[12] [13]	
UV/Visible	Relevant spectral data available.[7]	
Mass Spectrum	Available through NIST WebBook.[7]	Electron Ionization

## Experimental Protocols

The analysis of **4-Ethylphenol**, particularly in complex matrices like wine, requires robust and validated analytical methods.

## Quantification in Wine via HPLC-FLD

This method allows for the rapid quantification of **4-Ethylphenol** without extensive sample preparation.[14]

- Objective: To determine the concentration of **4-Ethylphenol** in wine samples.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Fluorimetric Detector (FLD).[14]

- Mobile Phase: A gradient system of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[\[15\]](#)[\[16\]](#)
- Column: A reverse-phase C18 column is typically used.[\[15\]](#)
- Procedure:
  - Wine samples are filtered through a 0.45 µm filter.[\[16\]](#)
  - A direct injection of the filtered sample is made into the HPLC system.[\[16\]](#)
  - Chromatographic separation is performed, typically taking less than 5-15 minutes.[\[14\]](#)[\[16\]](#)
  - Detection is carried out using a fluorescence detector with excitation and emission wavelengths set to approximately 260 nm and 305 nm, respectively.[\[16\]](#)
  - Quantification is achieved by comparing the peak area of **4-Ethylphenol** in the sample to a calibration curve generated from standards of known concentrations. The standard addition method can be used to mitigate matrix effects.[\[16\]](#)
- Performance: The method is linear up to 2000 µg/L with a detection limit of around 4.0 µg/L.[\[14\]](#)

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the determination of volatile and semi-volatile compounds like **4-Ethylphenol**.

- Objective: To identify and quantify **4-Ethylphenol** in various matrices.
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A wall-coated open tubular (WCOT) glass capillary column is often employed.[\[2\]](#)
- Procedure:

- Sample Preparation: For air samples, collection can be done using a fritted bubbler with a sodium hydroxide solution.<sup>[2]</sup> For liquid samples like wine, a liquid-liquid extraction or solid-phase microextraction (SPME) may be used to isolate and concentrate the analyte.<sup>[5]</sup> For wine analysis, a deuterated internal standard like d4-**4-ethylphenol** can be used for accurate quantification.<sup>[17]</sup>
- Injection: The prepared sample is injected into the GC inlet where it is vaporized.
- Separation: The vaporized sample is carried by an inert gas through the capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase.
- Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
- Quantification: The abundance of specific ions is used to quantify the amount of **4-Ethylphenol** present.

## Purification by Fractional Crystallization and Zone Refining

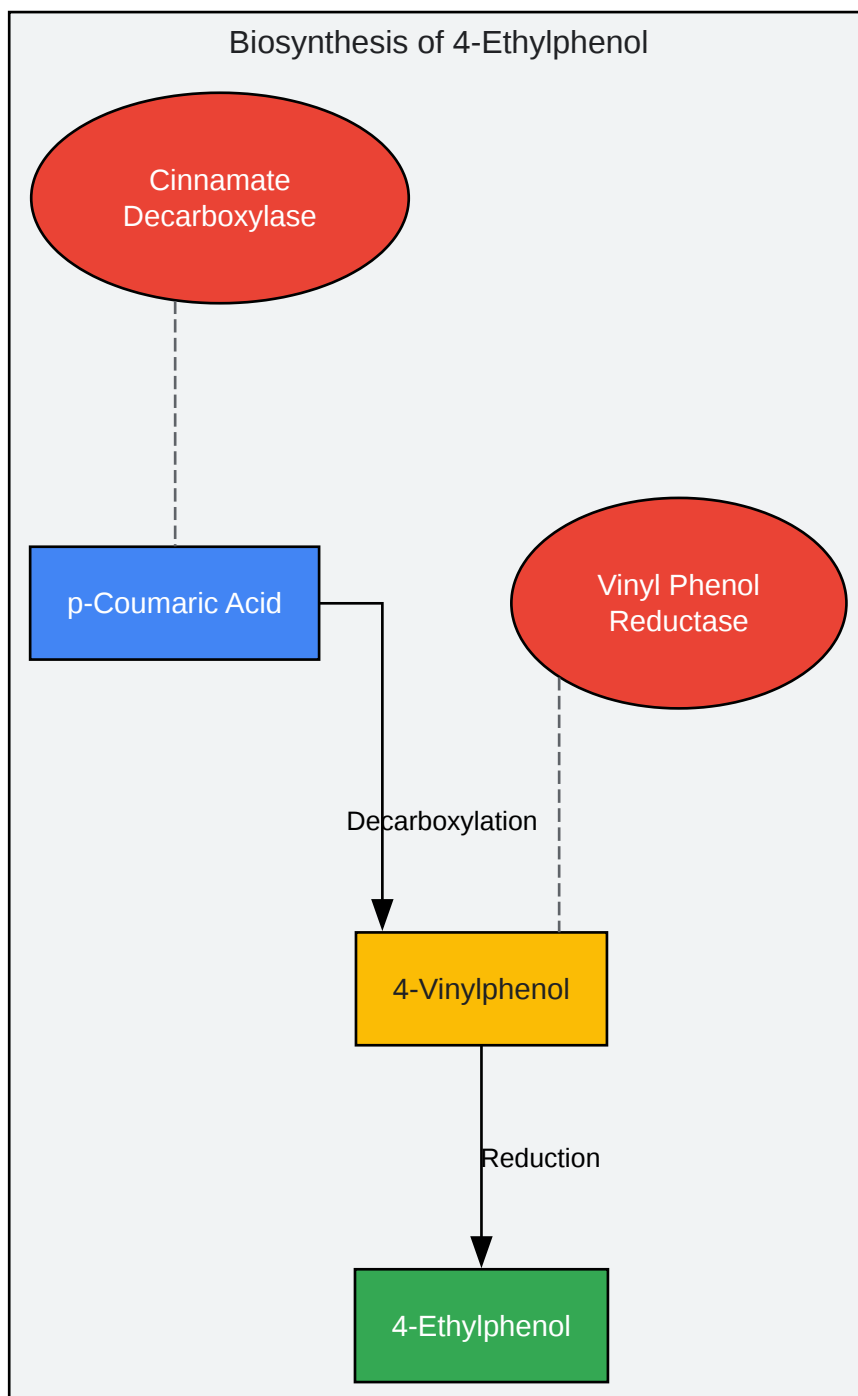
For obtaining high-purity **4-Ethylphenol** for use as an analytical standard or in synthesis.

- Objective: To purify **4-Ethylphenol**.
- Procedure:
  - The phenol is distilled under reduced pressure (e.g., 100mm Hg) through a packed column.<sup>[3]</sup>
  - Further purification is achieved by fractional crystallization through partial freezing.<sup>[3]</sup>
  - For the highest purity, zone refining is performed under an inert atmosphere (e.g., N<sub>2</sub>).<sup>[3]</sup>
  - Alternatively, purification can be carried out via the benzoate derivative.<sup>[3]</sup>

## Visualized Workflows and Pathways

### Biosynthesis of 4-Ethylphenol

In biological systems, particularly in the context of wine and beer spoilage by *Brettanomyces* yeast, **4-Ethylphenol** is synthesized from p-coumaric acid in a two-step enzymatic process.<sup>[4]</sup>



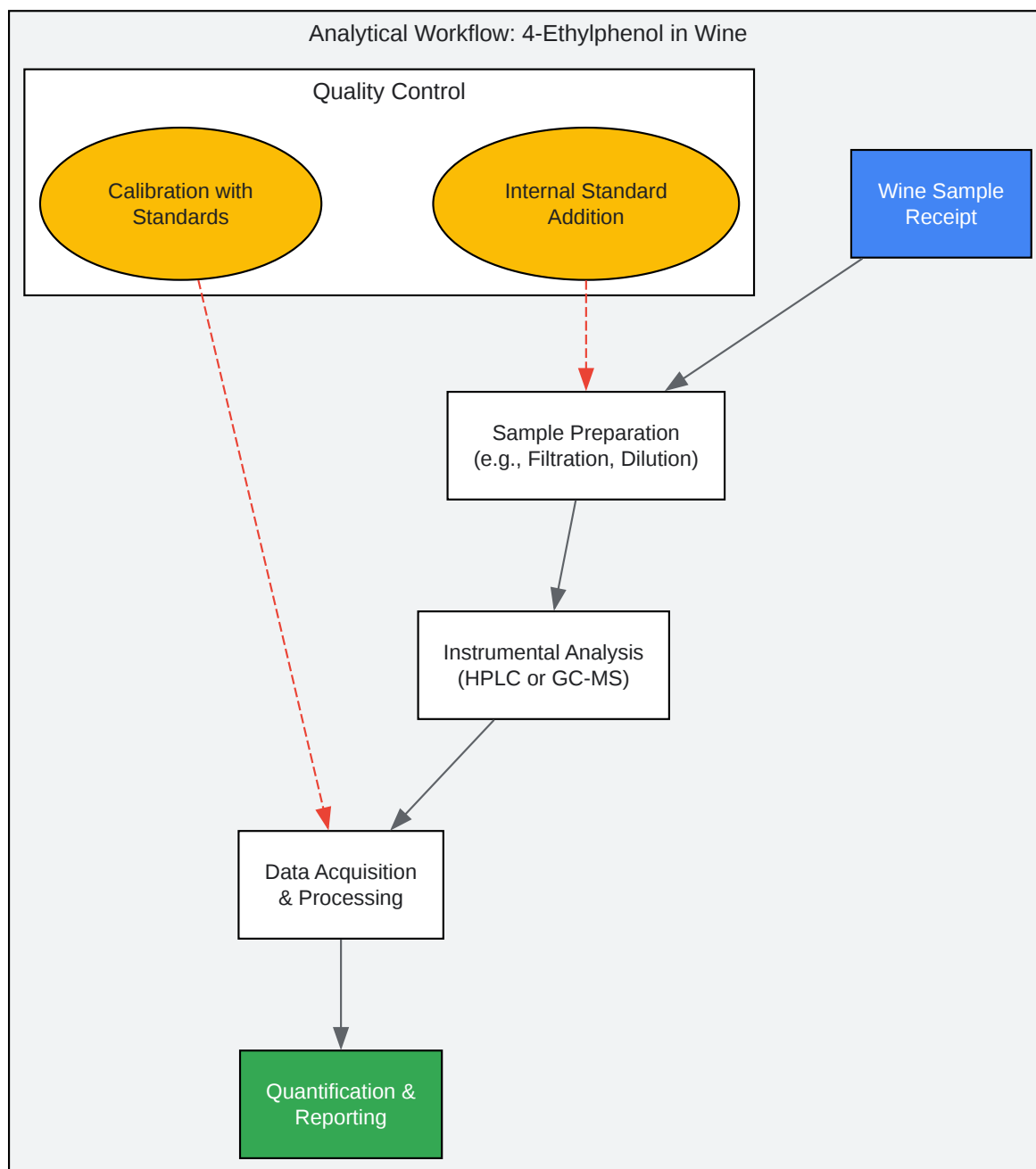
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Caption: Enzymatic conversion of p-coumaric acid to **4-Ethylphenol**.

## Analytical Workflow for 4-Ethylphenol in Wine

A generalized workflow for the analysis of **4-Ethylphenol** in a wine sample, from receipt to final data analysis.





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Caption: General workflow for quantitative analysis of **4-Ethylphenol**.

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- To cite this document: BenchChem. [physical and chemical standards for 4-Ethylphenol.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769218#physical-and-chemical-standards-for-4-ethylphenol]

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